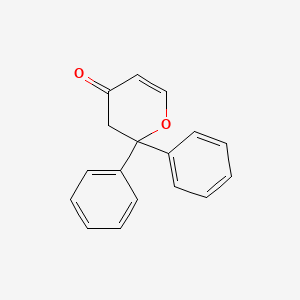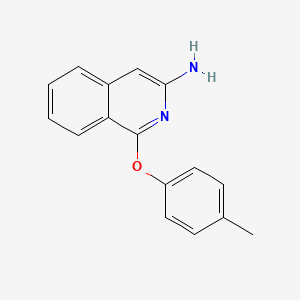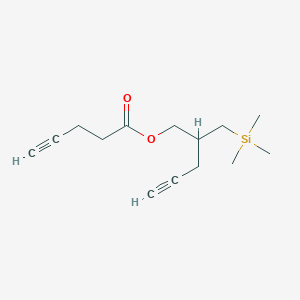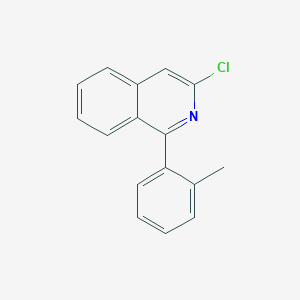
Isoquinoline, 3-chloro-1-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(o-tolyl)isoquinoline: is a chemical compound belonging to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(o-tolyl)isoquinoline typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is a common method for forming carbon-carbon bonds.
Cyclization Reactions: Isoquinoline derivatives can be synthesized through cyclization reactions involving aniline and aldehydes or ketones under acidic conditions.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions using readily available starting materials and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Chloro-1-(o-tolyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: This compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interactions of isoquinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(o-tolyl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 3-Chloro-1-(o-tolyl)isoquinoline, with a simpler structure and different chemical properties.
Uniqueness
3-Chloro-1-(o-tolyl)isoquinoline is unique due to the presence of the chloro and o-tolyl groups, which confer specific chemical reactivity and biological activity that are not observed in simpler isoquinoline derivatives .
Properties
CAS No. |
89721-08-4 |
|---|---|
Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
3-chloro-1-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(17)18-16/h2-10H,1H3 |
InChI Key |
KJVVRAVANVKABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



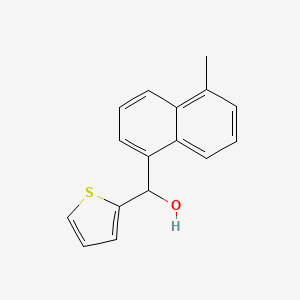
![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)


![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)



